N-(Aminomethyl)-N-methylnitrous amide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(aminomethyl)-N-methylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c1-5(2-3)4-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQPDDMDKRNSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70816498 | |
| Record name | N-(Aminomethyl)-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70816498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61540-20-3 | |
| Record name | N-(Aminomethyl)-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70816498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Process Optimization:careful Control of Reaction Parameters Can Significantly Reduce the Formation of Nitrosamines.
pH Control: Nitrosation of amines is highly pH-dependent. Maintaining a non-acidic pH can often inhibit the formation of the active nitrosating species. zamann-pharma.com
Temperature Control: Elevated temperatures can accelerate nitrosation reactions. Therefore, maintaining the lowest feasible processing temperatures is advisable. zamann-pharma.com
Process Design: The sequence of adding reagents can be critical. For example, ensuring that amines and potential nitrosating agents are not present together under conditions that favor their reaction is a key design principle. youtube.com Additionally, employing manufacturing processes like direct compression instead of wet granulation can reduce the risk by minimizing the presence of water and heat. senpharma.vn
Use of Inhibitors and Scavengers:certain Chemical Agents Can Be Added to Formulations to Inhibit the Formation of Nitrosamines.
Antioxidants: Ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to be effective in scavenging nitrosating agents, converting them to less reactive species like nitric oxide (NO). zamann-pharma.comcontractpharma.com
Nitrite Scavengers: Amino acids such as glycine (B1666218), lysine (B10760008), and histidine can also act as scavengers for nitrosating agents. senpharma.vn
Advanced Analytical and Spectroscopic Characterization Techniques
Mass Spectrometric Techniques for Product Analysis and Quantification
Time-of-Flight Mass Spectrometry with Photoionization (ReTOF-MS-PI)
Time-of-Flight Mass Spectrometry (ToF-MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. When coupled with a reflectron (Re) and a soft ionization source like photoionization (PI), it provides high resolution and mass accuracy, making it ideal for the structural elucidation of complex molecules.
In a hypothetical analysis of N-(Aminomethyl)-N-methylnitrous amide, the sample would be ionized using a specific wavelength of light, a process that typically minimizes fragmentation compared to harder ionization techniques like electron impact. This "soft" ionization is advantageous for preserving the molecular ion, allowing for a precise determination of the compound's exact mass. High-resolution instruments can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.comfda.gov
Following ionization, the ions are accelerated into the flight tube. The reflectron acts as an ion mirror, correcting for variations in the initial kinetic energies of the ions, thereby significantly enhancing mass resolution. The primary fragmentation pathways for N-nitroso compounds in mass spectrometry often involve the characteristic loss of the nitroso group (•NO). nih.gov For this compound, key fragmentation patterns can be predicted.
Hypothetical Data Table: Predicted Mass Fragments for this compound in ReTOF-MS
| Fragment Ion | Formula | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | [C₂H₈N₃O]⁺ | 90.0662 | Protonated molecular ion |
| [M-NO]⁺ | [C₂H₇N₂]⁺ | 59.0604 | Loss of the nitroso radical (•NO) |
| [M-CH₂NH₂]⁺ | [CH₃N₂O]⁺ | 59.0240 | Cleavage of the N-CH₂ bond |
| [CH₂NH₂]⁺ | [CH₄N]⁺ | 30.0338 | Aminomethyl cation |
This table is illustrative and represents predicted values based on the compound's structure and known fragmentation patterns of similar molecules. nih.gov
X-ray Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules arrange themselves in the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. nih.gov The intensities and positions of these spots allow for the calculation of an electron density map, from which the atomic positions can be determined.
For this compound, this technique would confirm the planarity of the N-N=O group and provide precise measurements of the C-N, N-N, and N=O bond lengths. Furthermore, it would reveal the conformation of the molecule in the solid state, particularly the torsion angles around the C-N and N-N bonds. Since the molecule is achiral, determining the absolute configuration is not applicable.
Hypothetical Data Table: Illustrative Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| Volume (ų) | 446.2 |
| Z | 4 |
| R-factor | < 0.05 |
This data is for illustrative purposes only and represents typical values for a small organic molecule.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii) and electrostatic potential to identify key interactions.
For this compound, the primary amine (-NH₂) group would act as a hydrogen bond donor, while the oxygen atom of the nitroso group and potentially the amine nitrogen would act as hydrogen bond acceptors. Hirshfeld analysis would allow for the visualization and quantification of these N-H···O and N-H···N hydrogen bonds. The analysis also generates a 2D "fingerprint plot," which summarizes the different types of intermolecular contacts. nih.gov
Hypothetical Data Table: Predicted Contributions to the Hirshfeld Surface for this compound
| Interaction Type | Predicted Contribution (%) | Description |
| H···H | ~45% | General van der Waals contacts |
| O···H / H···O | ~30% | Represents strong N-H···O hydrogen bonds |
| N···H / H···N | ~15% | Represents N-H···N hydrogen bonds |
| C···H / H···C | ~10% | Weaker C-H contacts |
This table presents a hypothetical breakdown of intermolecular contacts based on the functional groups present in the molecule. nih.gov
Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment
Chromatography is essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique. sigmaaldrich.comnih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
An HPLC method for the purity assessment of this compound would likely utilize a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Given the compound's polarity due to the amine and nitroso groups, a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be appropriate. sigmaaldrich.comsigmaaldrich.com An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by ensuring the amine group is protonated. sigmaaldrich.com Detection could be achieved using a UV detector, as the nitroso group has a characteristic UV absorbance, or more selectively with a mass spectrometer (LC-MS). nih.govnih.gov
Interactive Data Table: Proposed HPLC Method Parameters
Users can adjust the parameters to see how they might affect the separation.
| Parameter | Value |
| Column | C18, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm or MS |
This table outlines a typical starting method for the analysis of small, polar nitrosamines. sigmaaldrich.com
Advanced Surface Science Techniques (e.g., X-ray Photoelectron Spectroscopy for reaction mixtures)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique capable of providing detailed information about the elemental composition and chemical states of the top 5-10 nanometers of a sample's surface. This makes it an invaluable tool for the in-situ or ex-situ analysis of reaction mixtures, allowing for the identification of reactants, intermediates, products, and byproducts present on a surface during or after a chemical transformation. In the context of the synthesis or degradation of this compound, XPS can offer insights into the nitrogen chemistry by probing the core-level electrons of the nitrogen atoms within the molecule and related species.
In a hypothetical reaction mixture for the synthesis of this compound, which might involve the nitrosation of N-methylmethanediamine, XPS could be employed to monitor the progress of the reaction. The high-resolution N1s spectrum of such a mixture would be expected to show peaks corresponding to the nitrogen atoms in the starting materials, the final product, and any potential side products.
Deconvolution of the N1s spectrum would allow for the semi-quantitative analysis of the surface species. The following interactive data table provides a summary of the expected N1s binding energies for the nitrogen atoms in this compound and related compounds that could be present in a reaction mixture. These values are estimations based on data from similar chemical environments reported in the literature. For instance, the binding energy for primary amines is typically observed around 400.0 eV. nih.gov Amide nitrogens are found at slightly higher binding energies, around 400.5 eV. nih.gov Studies on nitroso compounds indicate that the nitrogen atom of the nitroso group appears at a significantly higher binding energy. acs.org
Interactive Data Table: Predicted N1s Binding Energies for this compound and Related Species
| Compound | Functional Group | Predicted N1s Binding Energy (eV) |
| This compound | Primary Amine (-N H₂) | ~400.0 |
| This compound | Tertiary Amine (-N (CH₃)-) | ~400.5 |
| This compound | Nitroso (-N =O) | ~402.0 - 403.0 |
| N-methylmethanediamine (Reactant) | Primary Amine (-N H₂) | ~400.0 |
| N-methylmethanediamine (Reactant) | Secondary Amine (-N H(CH₃)) | ~399.8 |
| Nitrous Acid (Reactant) | Nitrite | ~403.0 - 404.0 |
| N-methyl-N-nitrosomethanamine (Byproduct) | Nitrosamine (B1359907) | ~401.0 - 402.0 |
By monitoring the relative intensities of these peaks over the course of a reaction, one could track the consumption of reactants and the formation of the desired product, as well as the emergence of any byproducts. This level of detailed surface chemical information is crucial for optimizing reaction conditions and understanding the reaction mechanism at a molecular level.
Information Not Available for this compound
Following a comprehensive search of scientific databases and publicly available literature, it has been determined that there is no specific information available for the chemical compound This compound .
The requested article, which was to be structured around the applications of this specific compound in novel organic synthesis, its use in fundamental studies of nitrosamine chemical behavior, and its contribution to understanding energetic material decomposition, cannot be generated. The strict adherence to providing thorough, informative, and scientifically accurate content solely on "this compound" cannot be fulfilled due to the absence of research and data on this particular molecule.
Searches for this compound did not yield any relevant results in chemical databases or research articles. The information that is available pertains to other, structurally distinct, N-nitrosamine and N-nitrosamide compounds. Extrapolating information from these related but different molecules would be scientifically unsound and would not meet the requirements for accuracy and specificity for the requested subject.
Therefore, no content can be provided for the outlined sections:
Frontiers in Chemical Research and Potential Academic Contributions
Contribution to Understanding Energetic Material Decomposition
Without any foundational data, the creation of data tables and detailed research findings is also not possible. To uphold the principles of scientific accuracy and avoid the generation of speculative or unverified information, the request to create an article on "N-(Aminomethyl)-N-methylnitrous amide" cannot be completed at this time.
Development of Analytical Reference Standards and Method Validation Protocols for Related Compounds
The detection and quantification of N-nitroso compounds, including nitrosamides like this compound, at trace levels present a significant analytical challenge. Due to their classification as probable human carcinogens, regulatory bodies worldwide have established stringent limits for their presence in pharmaceuticals and other consumer products. edqm.eu This necessitates the development of highly sensitive and validated analytical methods, which are critically dependent on the availability of high-purity analytical reference standards.
The qualification of a substance as a primary or secondary reference standard is a meticulous process that involves comprehensive structural identification, characterization of key physicochemical properties, and a thorough assessment of its organic purity. eurofins.com For nitrosamine (B1359907) impurities, several organizations, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeia (USP), have established and made available a range of reference standards for common small-molecule nitrosamines. edqm.euedqm.eu These standards are essential for the development and validation of analytical procedures.
Method validation for nitrosamine analysis is performed in accordance with ICH Q2 guidelines and is tailored to the low concentration levels (ppb range) typically required. eurofins.com The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. edqm.eueurofins.comnih.gov An inter-laboratory study involving European and international regulatory agencies demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using various validated MS-based analytical procedures. edqm.eu
The validation of these methods encompasses several key parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
A summary of common analytical methods and their validation parameters for related nitrosamine compounds is presented in the table below.
| Analytical Technique | Common Analytes | Typical LOQ | Key Validation Parameters |
| LC-MS/MS | NDMA, NDEA, NMBA, NEIPA | 0.038 - 0.050 µg/g | Specificity, Linearity (R² ≥ 0.999), Accuracy (recoveries 74-125%), Precision (<10% RSD) |
| GC-MS/MS | NDMA, NDEA, NDIPA, NDBA | ppb range | Specificity, Linearity, Accuracy, Precision, Robustness |
| HPLC with Fluorescence Detection (post-derivatization) | NDMA, NDEA | 0.038 - 0.050 µg/g | Linearity (R² ≥ 0.999), LOQ, Precision (<10% RSD), Accuracy (recoveries 74-125%) |
This table is generated based on data from multiple sources. edqm.eumdpi.comresearchgate.net
Design Principles for Mitigating Unwanted Nitrosamine Formation in Industrial Chemical Processes
The formation of N-nitrosamines is a chemical process that requires the presence of a nitrosatable amine (secondary or tertiary) and a nitrosating agent under favorable conditions, often acidic environments. senpharma.vnzamann-pharma.com The mitigation of unwanted nitrosamine formation in industrial chemical processes, particularly in pharmaceutical manufacturing, is a critical aspect of quality control and patient safety. A comprehensive risk management approach, as outlined in guidelines like ICH Q9, is essential for identifying and controlling the factors that contribute to nitrosamine formation. validant.com
The primary strategies for mitigation can be categorized into several key areas:
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the methylnitrous amide moiety. For example, in analogous compounds, methyl groups adjacent to the nitroso moiety resonate at δ ~3.43 ppm (¹H) and δ ~31.1 ppm (¹³C) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ ion matching calculated m/z).
- FT-IR : Bands at ~1550 cm⁻¹ (N-N=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate functional groups .
How do steric and electronic factors influence the reactivity of this compound in nitrosation or degradation pathways?
Q. Advanced Research Focus
- Steric hindrance : Bulky substituents on the amine group reduce nitrosation rates by limiting access to nitrosating agents (e.g., nitrite ions) .
- Electronic effects : Electron-withdrawing groups (e.g., halogens) on the aromatic ring in analogs increase stability by deactivating the amine toward electrophilic attack .
- Mechanistic insights : Computational studies (DFT) can model transition states during nitrosamine formation, guiding the design of stable derivatives .
What safety protocols are recommended for handling this compound given its structural similarity to carcinogenic nitrosamines?
Q. Basic Research Focus
- Contamination control : Avoid secondary amines and nitrosating agents (e.g., nitrites) in reaction matrices to prevent unintended nitrosamine formation .
- Storage : Store at 2–8°C in amber vials under nitrogen to inhibit degradation .
- Analytical monitoring : Regularly screen batches using EPA Method 521 or equivalent protocols to ensure compliance with ICH M7(R1) guidelines for mutagenic impurities .
How can researchers address conflicting toxicity data for this compound in literature?
Q. Advanced Research Focus
- In vitro assays : Conduct Ames tests (with S9 metabolic activation) to assess mutagenicity. Discrepancies may arise from differences in bacterial strains or metabolic conditions .
- Dose-response studies : Use rodent models to establish NOAEL (no-observed-adverse-effect-level) thresholds, accounting for interspecies variability.
- Meta-analysis : Compare data across structurally related nitrosamines (e.g., N-Nitroso Nortriptyline) to identify trends in toxicity profiles .
What advanced computational tools can predict the stability and reactivity of this compound derivatives?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Model degradation pathways under varying pH and temperature conditions.
- QSAR models : Relate substituent effects (e.g., logP, Hammett constants) to nitrosamine stability .
- Docking studies : Predict interactions with metabolic enzymes (e.g., CYP450) to assess bioactivation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
